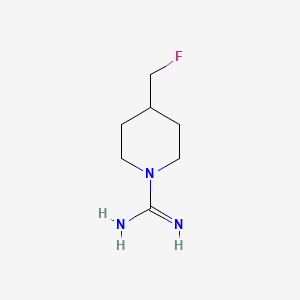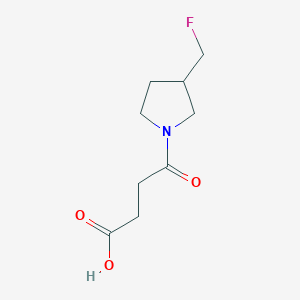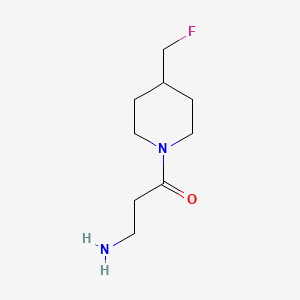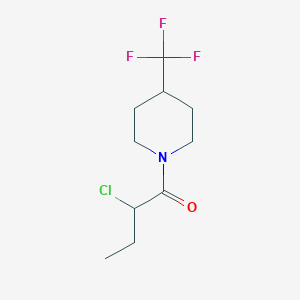![molecular formula C10H13NO4S2 B1476535 N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine CAS No. 1858251-81-6](/img/structure/B1476535.png)
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine
Vue d'ensemble
Description
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine, also known as MTPG, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTPG is a glycine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Polymerization Initiator and Modification
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine derivatives have been utilized as initiators in the polymerization processes, particularly for the synthesis of polypeptoids. A study demonstrated the use of a related compound, 4-(methylthio)phenyl piperidine-4-carboxylate, as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride. Following polymerization, the thioester group of the initiator was oxidized to yield an α-terminal reactive 4-(methylsulfonyl)phenyl piperidine-4-carboxylate polymer. This activated carboxylic acid terminus allowed for straightforward modification with various nucleophiles under mild conditions, showcasing the compound's potential in bioconjugation applications (Borova et al., 2021).
Peptide Synthesis
The compound has also found application in the synthesis of polypeptides with known repeating sequences of amino acids. A related study described the synthesis of a tetrapeptide using a 4-(methylthio)phenyl ester, which was easily converted to a protected 4-(methylsulfonyl)phenyl activated ester without decomposition. This method facilitated the polymerization of the material, leading to the production of poly-(ε-N-carbobenzoxyl-L-lysylglycyl)glycine, demonstrating the compound's role in peptide synthesis and the potential for creating complex biological molecules (Johnson & Rea, 1970).
Environmental Behavior Study
In environmental research, the behavior of N-(phenylsulfonyl)-glycine (a compound with a similar functional group) and related compounds was studied in a municipal sewage treatment plant. This study aimed to understand the degradation and transformation processes of such compounds in wastewater treatment, providing insights into their environmental fate and potential impacts (Krause & Schöler, 2000).
Glycine Transporter Inhibition
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine derivatives have been explored as glycine transporter-1 (GlyT1) inhibitors. This application is significant in neurological research, where regulating glycine levels can impact various neurological conditions. A study in this area focused on the design, synthesis, and in vivo efficacy of such inhibitors, highlighting their potential in treating disorders related to glycine dysregulation (Cioffi et al., 2016).
Propriétés
IUPAC Name |
2-(3-methylsulfanyl-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-16-9-5-3-4-8(6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUSPHMWRZZEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















